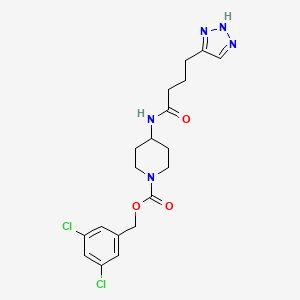
(4-Isothiocyanatophenyl)(4-methoxyphenyl)amine
Vue d'ensemble
Description
“(4-Isothiocyanatophenyl)(4-methoxyphenyl)amine” is a chemical compound with the linear formula C14 H12 N2 O S . It is a solid substance .
Synthesis Analysis
A novel synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines . This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate .Molecular Structure Analysis
The molecular weight of “(4-Isothiocyanatophenyl)(4-methoxyphenyl)amine” is 256.33 . The Inchi Code for this compound is 1S/C14H12N2OS/c1-17-14-8-6-13 (7-9-14)16-12-4-2-11 (3-5-12)15-10-18/h2-9,16H,1H3 .Chemical Reactions Analysis
Isothiocyanates are considered to be the most biologically active degradation products of glucosinolates . They are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .Physical And Chemical Properties Analysis
“(4-Isothiocyanatophenyl)(4-methoxyphenyl)amine” is a solid substance . The storage temperature for this compound is -20°C .Applications De Recherche Scientifique
1. Chemical Reactivity and Kinetics
- The study of the kinetics and mechanisms of reactions involving similar compounds, such as 3-methoxyphenyl and 4-cyanophenyl 4-nitrophenyl thionocarbonates with alicyclic amines, helps in understanding the chemical behavior and potential applications of (4-Isothiocyanatophenyl)(4-methoxyphenyl)amine (E. Castro et al., 2001).
2. Asymmetric Hydrogenation in Organic Synthesis
- The asymmetric hydrogenation of N-aryl acetophenone imines, particularly with electron-donating substituents like 2-methoxy, demonstrates the utility of compounds similar to (4-Isothiocyanatophenyl)(4-methoxyphenyl)amine in producing secondary amines with high enantioselectivity (N. Mršić et al., 2009).
3. Synthesis and Antimicrobial Activities
- Research into the synthesis of new derivatives from reactions with primary amines, such as the formation of 1,2,4-triazole derivatives, highlights the potential of (4-Isothiocyanatophenyl)(4-methoxyphenyl)amine in developing compounds with antimicrobial properties (H. Bektaş et al., 2007).
4. Photoinitiation in Polymerization
- Studies on substituted benzophenones, including 4-methoxy-benzophenone, provide insights into the role of similar structures in the efficiency of photoinitiators in polymerization processes (J. Fouassier et al., 1995).
5. Organic Photovoltaic Cells
- Research on small molecular-based organic photovoltaic cells using layers that include triarylamine, related to (4-Isothiocyanatophenyl)(4-methoxyphenyl)amine, shows enhanced power conversion efficiency, highlighting its potential in renewable energy technologies (Masaya Hirade & C. Adachi, 2011).
6. Antimicrobial Activity in Plant Pathogen Control
- Synthesis of p-aromatic isothiocyanates and their application in controlling plant pathogenic fungi and bacteria suggest the potential role of (4-Isothiocyanatophenyl)(4-methoxyphenyl)amine in agriculture (J. Tang et al., 2018).
7. Removal of Environmental Contaminants
- Studies on tertiary amine-functionalized adsorption resins for the removal of environmental contaminants, such as benzophenone-4, provide a basis for exploring similar uses of (4-Isothiocyanatophenyl)(4-methoxyphenyl)amine (Xia Zhou et al., 2018).
8. Inhibitory Effects on Melanin Production
- The inhibitory effects of related compounds on melanin biosynthesis, like (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, indicate the potential cosmetic and dermatological applications of (4-Isothiocyanatophenyl)(4-methoxyphenyl)amine (S. Choi et al., 2002).
Propriétés
IUPAC Name |
4-isothiocyanato-N-(4-methoxyphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-17-14-8-6-13(7-9-14)16-12-4-2-11(3-5-12)15-10-18/h2-9,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIKESPGXBFRGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=C(C=C2)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651044 | |
| Record name | 4-Isothiocyanato-N-(4-methoxyphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Isothiocyanatophenyl)(4-methoxyphenyl)amine | |
CAS RN |
27163-30-0 | |
| Record name | 4-Isothiocyanato-N-(4-methoxyphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(9R)-Cinchonan-9-yl-N'-[(2S)-2-pyrrolidinylmethyl]thiourea](/img/structure/B1514942.png)
![2-[(3-Aminobenzyl)(methyl)amino]ethanol](/img/structure/B1514944.png)



![1-Butyl-2-(2-[3-[2-(1-butyl-1h-benzo[cd]indol-2-ylidene)ethylidene]-2-chlorocyclohex-1-enyl]vinyl)benzo[cd]indolium tetrafluoroborate](/img/structure/B1514986.png)


![Tert-butyl n-[1-(furan-2-yl)-3-hydroxypropyl]carbamate](/img/structure/B1514999.png)


![3-Bromobenzo[b]thiophen-6-amine](/img/structure/B1515017.png)

